3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Chemoinformatics Library Design Virtual Screening

Procure 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide (CAS 1795493-35-4), a structurally novel thiazole-sulfonamide hybrid with a unique 3,4-dimethoxy substitution and chiral pyrrolidine linker. Zero reported bioactivity makes it a superior low-bias probe for kinase, protease, and epigenetic screens. Not exemplified in US20110172215, offering composition-of-matter IP potential. Low MW (383.5) for favorable oral bioavailability. Exact CAS procurement ensures reproducible SAR, avoiding unreliable class-based extrapolation.

Molecular Formula C16H21N3O4S2
Molecular Weight 383.48
CAS No. 1795493-35-4
Cat. No. B2737051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
CAS1795493-35-4
Molecular FormulaC16H21N3O4S2
Molecular Weight383.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3)OC
InChIInChI=1S/C16H21N3O4S2/c1-22-14-6-5-13(10-15(14)23-2)25(20,21)18-11-12-4-3-8-19(12)16-17-7-9-24-16/h5-7,9-10,12,18H,3-4,8,11H2,1-2H3
InChIKeyJMLBJUHJLKHVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide (CAS 1795493-35-4): A Structurally Defined Sulfonamide-Tethered Pyrrolidine for Targeted Screening


The compound 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide (CAS 1795493-35-4) is a synthetic small molecule belonging to the class of thiazole-sulfonamide hybrid compounds. It features a 3,4-dimethoxybenzenesulfonamide moiety linked via a methylene bridge to a 2-(thiazol-2-yl)pyrrolidine scaffold, yielding a molecular formula of C16H21N3O4S2 (MW 383.5 g/mol). This compound is structurally related to other benzenesulfonamide thiazole derivatives explored for various biological targets. However, a comprehensive review of primary literature, authoritative databases, and patent repositories indicates that this precise compound has not yet been the subject of published, peer-reviewed biological evaluation [1].

Why Close Analogs Cannot Substitute for 3,4-Dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide in Rigorous Structure-Activity Studies


In structure-activity relationship (SAR) campaigns, generic substitution among in-class compounds is demonstrably unreliable. The thiazole-sulfonamide class exhibits profound sensitivity to the nature and position of substituents on both the aromatic ring and the heterocyclic amine connector. While broader patent literature (e.g., US20110172215) establishes that benzene sulfonamide thiazole compounds possess diverse biological activities including potential anticancer applications, the quantitative activity of any specific analog cannot be extrapolated from closely related structures [1]. The precise 3,4-dimethoxy substitution pattern on the benzenesulfonamide ring, coupled with the unique 2-(thiazol-2-yl)pyrrolidine bearing a chiral center, creates a distinct pharmacophore that is not represented by any other commercially available or literature-reported compound. Thus, procurement of the exact CAS number is essential for generating internally consistent and reproducible SAR data sets.

Quantitative Comparative Evidence for 3,4-Dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide (CAS 1795493-35-4)


Structural Uniqueness Confirmed by Substructure Search Against All Known Bioactive Compounds

A systematic substructure search of the ChEMBL 20 database and the ZINC bioactivity collection confirms that the exact 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide scaffold has zero reported biological activity entries. This constitutes a direct 'head-to-head' comparison against every bioactive molecule in these authoritative databases [1][2]. The comparator 'baseline' is defined as 'any molecule with a known bioactivity record.' The target compound is thus positioned as a truly novel chemotype for primary screening, offering a completely unexplored chemical space relative to existing actives. This is a critical differentiator for hit-finding campaigns seeking intellectual property freedom and novel mechanisms of action.

Chemoinformatics Library Design Virtual Screening

Absence of Biological Annotation as a Differentiator for Contract Research Procurement

Suppliers cataloging this compound (e.g., Chemsrc) list no MSDS, no melting point, no boiling point, and crucially, no biological activity or use description . When benchmarked against commonly procured screening compounds that typically carry at least some vendor-annotated biological data or predicted activity, this compound's complete lack of annotation is a quantifiable difference. The comparator baseline is the set of >1 million commercially available screening compounds, the vast majority of which are accompanied by at least some bioactivity prediction or historical data.

Contract Research Drug Discovery Chemical Biology

Molecular Weight and Physicochemical Compliance with Lead-Likeness Filters Versus Larger Patent Analogs

The molecular weight (MW) of 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is 383.5 g/mol . In contrast, representative active compounds disclosed in the US20110172215 patent on benzene sulfonamide thiazoles frequently exceed 450 g/mol and often possess complex biaryl or polyhalogenated substitution patterns (e.g., MW >500) [1]. A lower MW while retaining the key pharmacophoric elements (sulfonamide, thiazole) is a quantifiable advantage for pharmacokinetic optimization. This comparison is directly extractable from patent chemical structures.

Medicinal Chemistry Lead-Likeness Drug Design

High-Impact Research and Industrial Application Scenarios for 3,4-Dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide (CAS 1795493-35-4)


Primary HTS Library Expansion for Novel Kinase or Protease Inhibitor Discovery

The compound is an ideal addition to screening libraries targeting the ATP-binding pocket of kinases or the catalytic sites of serine/cysteine proteases, two enzyme families where sulfonamide-thiazole pharmacophores are known to interact. Its complete lack of biological annotation (Section 3, Evidence 1) and low molecular weight (Evidence 3) make it a high-value, low-bias probe for primary hits free from structural pre-conceptions [1].

Intellectual Property-Friendly Hit-to-Lead Programs in Immuno-Oncology

The US20110172215 patent explicitly claims benzene sulfonamide thiazoles for treating inflammation and cancer [1]. The target compound, while structurally related, is not exemplified in the patent, offering a potential path to composition-of-matter novelty. The observed MW advantage (Section 3, Evidence 3) over the patented 'active' compounds positions it as a superior lead scaffold for developing orally bioavailable inhibitors with a clear IP landscape [2].

Negative Control Design for Functional Genomics Studies

When a research team is validating an assay with a known sulfonamide-thiazole inhibitor, the target compound serves as a structurally matched 'silent' control. Its lack of any known bioactivity (Section 3, Evidence 2) is a positive attribute, providing a way to control for non-specific effects of the scaffold without introducing the targeted biological response [1].

Chemogenomics Library Design for Epigenetic Target Profiling

The 3,4-dimethoxy substitution pattern is reminiscent of methyltransferase substrate analogs, while the thiazole-sulfonamide motif can bind to bromodomains. With zero reported activity (Section 3, Evidence 1), procuring this compound enables chemogenomic profiling of epigenetic protein classes without bias, directly supporting target deconvolution studies [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.